Cas no 805338-72-1 (Benzenesulfonamide,N-[(2R)-2-hydroxypropyl]-4-methyl-)

Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl-, is a chiral sulfonamide derivative characterized by its 4-methyl-substituted benzene ring and (R)-2-hydroxypropyl side chain. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of biologically active molecules. The presence of both a sulfonamide group and a hydroxyl moiety enhances its versatility in chemical modifications, enabling applications in asymmetric synthesis and drug discovery. Its well-defined stereochemistry at the hydroxypropyl group ensures precise control in stereoselective reactions. The compound’s stability and solubility profile further support its utility in research and industrial processes requiring high-purity chiral building blocks.
Benzenesulfonamide,N-[(2R)-2-hydroxypropyl]-4-methyl- structure
805338-72-1 structure
Product Name:Benzenesulfonamide,N-[(2R)-2-hydroxypropyl]-4-methyl-
CAS No:805338-72-1
MF:C10H15NO3S
MW:229.296001672745
CID:714670
PubChem ID:808311
Update Time:2025-06-11

Benzenesulfonamide,N-[(2R)-2-hydroxypropyl]-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,N-[(2R)-2-hydroxypropyl]-4-methyl-
    • Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl- (9CI)
    • N-[(2R)-2-Hydroxypropyl]-4-methyl-benZenesulfonamide
    • AKOS017550074
    • MFCD18825658
    • AG-H-23848
    • E87271
    • SCHEMBL3723855
    • 805338-72-1
    • DTXSID50355597
    • N-[(2R)-2-hydroxypropyl]-4-methylbenzenesulfonamide
    • (R)-N-(2-Hydroxypropyl)-4-methylbenzenesulfonamide
    • Inchi: 1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3/t9-/m1/s1
    • InChI Key: RQOBKAQJZDLRFJ-SECBINFHSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC[C@@H](C)O)(=O)=O

Computed Properties

  • Exact Mass: 229.07726451g/mol
  • Monoisotopic Mass: 229.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 74.8Ų

Benzenesulfonamide,N-[(2R)-2-hydroxypropyl]-4-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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abcr
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N-[(2R)-2-Hydroxypropyl]-4-methyl-benzenesulfonamide; .
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€332.50 2024-07-20
abcr
AB591242-250mg
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abcr
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Additional information on Benzenesulfonamide,N-[(2R)-2-hydroxypropyl]-4-methyl-

Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl- (CAS No. 805338-72-1): A Comprehensive Overview

Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl- (CAS No. 805338-72-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as 4-methyl-N-[(2R)-2-hydroxypropyl]benzenesulfonamide, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl- consists of a benzene ring substituted with a methyl group and a sulfonamide moiety attached to an (R)-configured 2-hydroxypropyl group. The presence of the hydroxyl group and the chiral center at the 2-position of the propyl chain imparts specific stereochemical properties to the molecule, which can influence its biological activity and pharmacokinetic behavior.

Synthesis of Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl- has been extensively studied in the literature. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with (R)-1-amino-2-propanol in the presence of a base such as triethylamine. This method yields high purity and enantiomeric excess, making it suitable for pharmaceutical applications. Recent advancements in asymmetric synthesis have further optimized this process, reducing side reactions and improving overall yield.

In terms of biological activity, Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl- has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer. For instance, studies have shown that this compound can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.

Furthermore, Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl- has been investigated for its anti-cancer properties. Preclinical data suggest that it can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/AKT and MAPK. These findings have sparked interest in its potential use as a chemotherapeutic agent or as an adjuvant therapy in combination with other anti-cancer drugs.

The pharmacokinetic profile of Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl- is another critical aspect of its evaluation. Studies have shown that it exhibits good oral bioavailability and a favorable distribution profile, making it suitable for systemic administration. However, further research is needed to optimize its pharmacokinetic properties and reduce potential side effects.

Recent clinical trials have also provided valuable insights into the safety and efficacy of Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl-. Early-phase trials have demonstrated that it is generally well-tolerated by patients, with manageable side effects. These trials have paved the way for more advanced studies to explore its therapeutic potential in various disease conditions.

In addition to its therapeutic applications, Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl- has also been studied for its use in diagnostic imaging. Its ability to selectively bind to specific biomarkers makes it a promising candidate for developing imaging agents that can aid in the early detection and monitoring of diseases such as cancer and neurodegenerative disorders.

The environmental impact of Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl- is another area of ongoing research. Studies are being conducted to assess its biodegradability and potential ecological effects to ensure that its use does not pose significant environmental risks.

In conclusion, Benzenesulfonamide, N-[(2R)-2-hydroxypropyl]-4-methyl- (CAS No. 805338-72-1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent or diagnostic tool. Ongoing research continues to uncover new insights into its properties and mechanisms of action, paving the way for innovative solutions in healthcare.

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